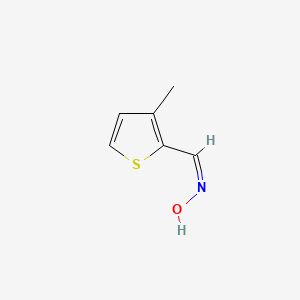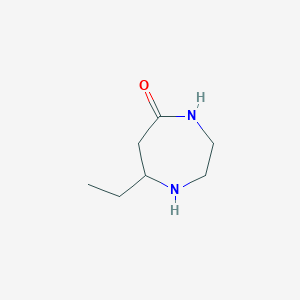
7-Ethyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-1,4-diazepan-5-one is a chemical compound belonging to the diazepane family Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the seventh position and a ketone functional group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,4-diazepan-5-one can be achieved through several methods. One convenient method involves the ‘one-pot’ synthesis from the respective 2,6-diaryl-piperidin-4-ones. This reaction is catalyzed by sodium bisulfate-alumina (NaHSO4.Al2O3) under microwave irradiation in solvent-free conditions . The product is then separated using ethyl acetate and purified by column chromatography .
Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often employed. This method allows for the efficient production of 1,4-diazepane derivatives, including this compound, with overall yields ranging from 31% to 75% . The process involves the acylation of aminobenzophenones followed by intramolecular cyclization reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 7-Ethyl-1,4-diaz
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
7-ethyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C7H14N2O/c1-2-6-5-7(10)9-4-3-8-6/h6,8H,2-5H2,1H3,(H,9,10) |
Clé InChI |
SFLKRRJUKBWVCW-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(=O)NCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


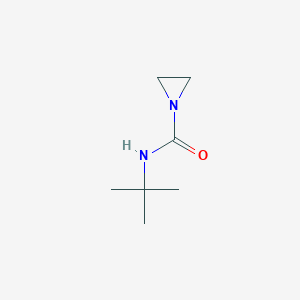
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
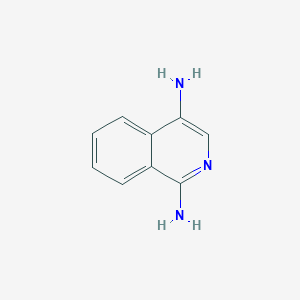
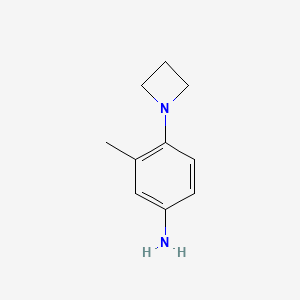
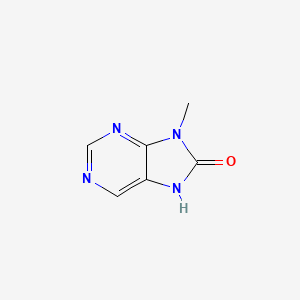
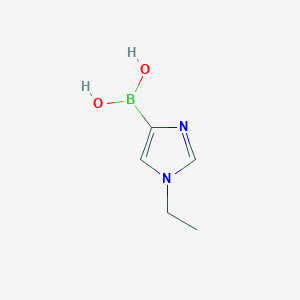
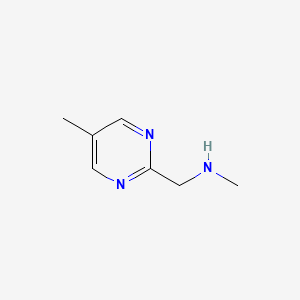


![(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol](/img/structure/B11921881.png)

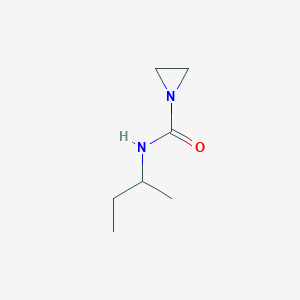
![2-Methylimidazo[1,2-a]pyridin-5-ol](/img/structure/B11921905.png)
